molecular formula C21H26N6O B4525266 3-{6-[(2-Phenylethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one

3-{6-[(2-Phenylethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one

Cat. No.: B4525266
M. Wt: 378.5 g/mol
InChI Key: NOKPTGADULXWJD-UHFFFAOYSA-N
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Description

3-{6-[(2-Phenylethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one is a complex organic compound that belongs to the class of triazolo-pyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolo-pyridazine core, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{6-[(2-Phenylethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate hydrazine derivatives with ortho esters, followed by further functionalization to introduce the piperidinyl and phenylethyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{6-[(2-Phenylethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidinyl or phenylethyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{6-[(2-Phenylethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{6-[(2-Phenylethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo-pyridazine core can bind to active sites of enzymes, inhibiting their activity, or modulate receptor function by binding to receptor sites. This interaction can lead to various biological effects, including inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{6-[(2-Phenylethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one lies in its specific triazolo-pyridazine core, which imparts distinct biological activities and potential therapeutic applications. Its ability to interact with a variety of molecular targets makes it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

3-[6-(2-phenylethylamino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-piperidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O/c28-21(26-15-5-2-6-16-26)12-11-20-24-23-19-10-9-18(25-27(19)20)22-14-13-17-7-3-1-4-8-17/h1,3-4,7-10H,2,5-6,11-16H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKPTGADULXWJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCC2=NN=C3N2N=C(C=C3)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{6-[(2-Phenylethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one
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3-{6-[(2-Phenylethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one
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3-{6-[(2-Phenylethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one
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3-{6-[(2-Phenylethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one
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3-{6-[(2-Phenylethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one
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3-{6-[(2-Phenylethyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(piperidin-1-yl)propan-1-one

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